molecular formula C30H33F2NO4 B1666715 1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone CAS No. 60284-71-1

1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone

Cat. No. B1666715
CAS RN: 60284-71-1
M. Wt: 509.6 g/mol
InChI Key: QFUKWQQHSSRPQM-UHFFFAOYSA-N
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Description

AHR-5333 an antiallergy compound.

Scientific Research Applications

Antiallergy Activity

  • Synthesis and Antiallergy Activity : AHR-5333 was found to be a potent antiallergy agent in the passive foot anaphylaxis assay, showing stronger activity than oxatomide and terfenadine, indicating its potential in antiallergic research (Walsh, Franzyshen, & Yanni, 1989).

Analytical Method Development

  • HPLC Analysis in Plasma : High-performance liquid chromatography (HPLC) methods were developed to analyze AHR-5333 and its active acidic metabolite in plasma. This is significant for bioavailability studies and drug quantitation in biological samples (Greene, Krebs, Lemieux, & Cheng, 1990).

In Vivo Models of Hypersensitivity

  • Immediate Hypersensitivity Models : In vivo studies demonstrated that AHR-5333 is more potent than several other compounds in rat and guinea pig models of immediate hypersensitivity. Its long-acting activity was highlighted, showing promise in allergic response research (Yanni & Foxwell, 1988).

Calcium-Channel Blocking and Antihypertensive Activity

  • Calcium-Channel Blocking and Antihypertensive Activity : The compound demonstrated significant calcium-channel-blocking and antihypertensive effects in various models, indicating its potential utility in cardiovascular research (Shanklin, Johnson, Proakis, & Barrett, 1991).

Metabolism and Pharmacokinetics

  • Metabolite Identification : Hyphenated LC/NMR and LC/MS techniques were applied to identify in vitro and in vivo metabolites of AHR-5333, contributing to understanding its pharmacokinetics and metabolic pathways (Mutlib, Strupczewski, & Chesson, 1995).

Quality Control in Pharmaceuticals

  • Quality Control of Iloperidone : Research on the synthesis of related substances of iloperidone, a derivative of AHR-5333, aids in the quality control of pharmaceuticals (Jiangxi, 2014).

Antimicrobial Research

  • Antimicrobial Activity : AHR-5333 has been investigated for its antimicrobial properties. Novel derivatives were synthesized and evaluated for their activity against various microbial organisms (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Cytotoxicity and Drug Binding Studies

properties

CAS RN

60284-71-1

Product Name

1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone

Molecular Formula

C30H33F2NO4

Molecular Weight

509.6 g/mol

IUPAC Name

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3

InChI Key

QFUKWQQHSSRPQM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC

Appearance

Solid powder

Other CAS RN

60284-71-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
AHR 5333
AHR-5333
Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.0 g (0.0165 mole) of α,α-bis(p-fluorophenyl)-4-piperidinemethanol, 4.0 g (0.0165 mole) of 3-(p-acetyl-o-methoxyphenoxy)propyl chloride and 1.4 g (0.0165 mole) of sodium bicarbonate in 60 ml of dimethylformamide was stirred and heated at 80° C. for two hours. The temperature was raised to 100° C. for one hour. After cooling, the reaction mixture was filtered and the dimethylformamide was removed at reduced pressure. The residual oil which crystallized on standing in ether was dissolved in benzene and placed on a Florisil® column. Using a gradient elution of acetone-benzene, 1.8 g (21.4%) of product was obtained from the column, m.p. 141.5°-143° C. (See Ex. 12, U.S. Pat. No. 3,956,296).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
21.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
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1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
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1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
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1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
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1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
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1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone

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